molecular formula C13H13NO B13196235 4-[(2-Aminophenyl)methyl]phenol

4-[(2-Aminophenyl)methyl]phenol

Cat. No.: B13196235
M. Wt: 199.25 g/mol
InChI Key: BEVRZLZRTYZHJG-UHFFFAOYSA-N
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Description

4-[(2-Aminophenyl)methyl]phenol is an organic compound that belongs to the class of phenols and anilines It consists of a phenol group and an aminophenyl group connected via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Aminophenyl)methyl]phenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where a phenol reacts with a benzyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the reduction of a Schiff base formed from the condensation of 2-aminobenzaldehyde and phenol using a reducing agent like sodium borohydride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Friedel-Crafts reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Aminophenyl)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or catalytic hydrogenation with palladium on carbon can be employed.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Aminophenols.

    Substitution: Halogenated phenols and aminophenols.

Scientific Research Applications

4-[(2-Aminophenyl)methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes, polymers, and other materials.

Mechanism of Action

The mechanism of action of 4-[(2-Aminophenyl)methyl]phenol involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The phenol group can form hydrogen bonds with amino acid residues in the enzyme, while the aminophenyl group can engage in hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methoxyphenyl)methyl]phenol
  • 4-[(4-Aminophenyl)methyl]phenol
  • 4-[(2-Hydroxyphenyl)methyl]phenol

Uniqueness

4-[(2-Aminophenyl)methyl]phenol is unique due to the presence of both an amino group and a phenol group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic chemistry and biological applications .

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

4-[(2-aminophenyl)methyl]phenol

InChI

InChI=1S/C13H13NO/c14-13-4-2-1-3-11(13)9-10-5-7-12(15)8-6-10/h1-8,15H,9,14H2

InChI Key

BEVRZLZRTYZHJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=C(C=C2)O)N

Origin of Product

United States

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